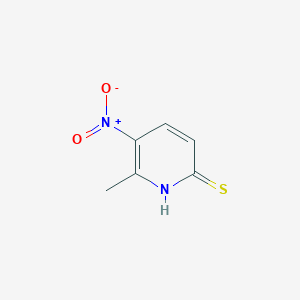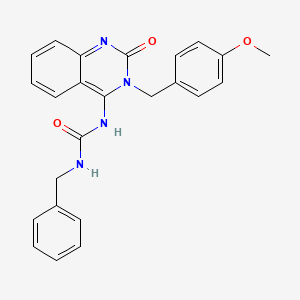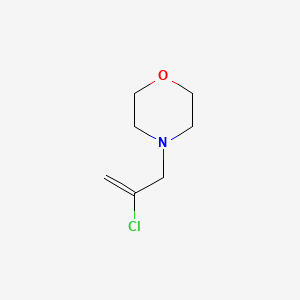![molecular formula C15H13NO2 B14115843 6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
6-Ethoxy-2-phenylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2-phenylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol It is characterized by a benzoxazole ring substituted with an ethoxy group at the 6-position and a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-phenylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or carboxylic acids. One common method is the condensation of 2-aminophenol with ethyl benzoate under acidic conditions, followed by cyclization to form the benzoxazole ring . Another approach involves the use of iron-organic framework catalysts for one-pot oxidative cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as iron-organic frameworks, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethoxy-2-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce benzoxazoline derivatives .
Applications De Recherche Scientifique
6-Ethoxy-2-phenylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2-phenylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Phenylbenzo[d]oxazole: Lacks the ethoxy group at the 6-position.
6-Methoxy-2-phenylbenzo[d]oxazole: Contains a methoxy group instead of an ethoxy group at the 6-position.
2-Arylbenzoxazoles: A broader class of compounds with various aryl substitutions at the 2-position.
Uniqueness: 6-Ethoxy-2-phenylbenzo[d]oxazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C15H13NO2 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
6-ethoxy-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO2/c1-2-17-12-8-9-13-14(10-12)18-15(16-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clé InChI |
RSBLAJYUTHTDGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)



![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)



![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)
![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
